molecular formula C5H6Cl3NS B13477399 1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride

1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride

Cat. No.: B13477399
M. Wt: 218.5 g/mol
InChI Key: VVPDOFUSZNMEBJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the thiophene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the following steps:

    Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 3,5-dichlorothiophene.

    Amination: The 3,5-dichlorothiophene is then reacted with methanamine under controlled conditions to form 1-(3,5-Dichlorothiophen-2-yl)methanamine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dichlorothiophen-2-yl)methanamine hydrochloride
  • (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride
  • 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride

Uniqueness

1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is unique due to the specific positioning of chlorine atoms on the thiophene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C5H6Cl3NS

Molecular Weight

218.5 g/mol

IUPAC Name

(3,5-dichlorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H5Cl2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H

InChI Key

VVPDOFUSZNMEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)CN)Cl.Cl

Origin of Product

United States

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